molecular formula C13H13N3O B1197694 2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone

2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone

Cat. No. B1197694
M. Wt: 227.26 g/mol
InChI Key: PQLLCYOGQUSCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone is an indolyl carboxylic acid.

Scientific Research Applications

Synthesis and Structural Characterization

  • 2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone and its derivatives have been synthesized and characterized in various studies. For instance, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, a related compound, was synthesized and its structure was confirmed by X-ray diffraction, providing insights into its molecular structure and properties (Cao et al., 2010).

Antimicrobial and Anticancer Properties

  • Several studies have investigated the potential antimicrobial and anticancer activities of pyrazole derivatives. For example, compounds containing 1H-pyrazol-5-yl and 1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one moieties were found to exhibit higher anticancer activity compared to reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

Biological and Pharmacological Activities

  • Pyrazole derivatives are known for their diverse biological and pharmacological activities. Research into substituted pyrazole compounds revealed moderate antibacterial and antioxidant activities, emphasizing their potential in medicinal chemistry (Lynda, 2021).

Applications in Organic Synthesis

  • These compounds are also extensively used in organic synthesis. Their diverse structures and reactivity profiles make them suitable for various synthetic applications, as demonstrated in multiple studies (Harano et al., 2007).

properties

Product Name

2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C13H13N3O/c1-15-9-11(8-14-15)13(17)16-7-6-10-4-2-3-5-12(10)16/h2-5,8-9H,6-7H2,1H3

InChI Key

PQLLCYOGQUSCOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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